molecular formula C7H3N3O7 B14499415 2,4-Dinitro-6-nitrosobenzoic acid CAS No. 63820-48-4

2,4-Dinitro-6-nitrosobenzoic acid

Cat. No.: B14499415
CAS No.: 63820-48-4
M. Wt: 241.11 g/mol
InChI Key: XAHVFIKITOEXJA-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-nitrosobenzoic acid is a polyfunctional aromatic compound featuring a benzoic acid backbone substituted with two nitro (-NO₂) groups at positions 2 and 4 and a nitroso (-NO) group at position 4. This arrangement confers unique electronic and steric properties, influencing its reactivity and stability. The nitroso group introduces redox activity, while nitro groups enhance electrophilicity, making it a candidate for selective reactions or intermediates in heterocyclic chemistry .

Properties

CAS No.

63820-48-4

Molecular Formula

C7H3N3O7

Molecular Weight

241.11 g/mol

IUPAC Name

2,4-dinitro-6-nitrosobenzoic acid

InChI

InChI=1S/C7H3N3O7/c11-7(12)6-4(8-13)1-3(9(14)15)2-5(6)10(16)17/h1-2H,(H,11,12)

InChI Key

XAHVFIKITOEXJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-6-nitrosobenzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by controlling the reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-nitrosobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-nitrosobenzoic acid involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound can also act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dinitro-6-nitrosobenzoic acid with structurally related compounds, emphasizing substituent positions, functional groups, and stability:

Compound Substituents Functional Groups CAS No. Key Properties
This compound 2-NO₂, 4-NO₂, 6-NO -COOH, -NO₂, -NO Not provided Hypothesized high reactivity due to nitroso group; potential thermal instability
2,5-Dinitrobenzoic acid 2-NO₂, 5-NO₂ -COOH, -NO₂ 610-28-6 Stable under standard conditions; used as a precursor in dye synthesis
3,4-Dinitrobenzoic acid 3-NO₂, 4-NO₂ -COOH, -NO₂ 528-45-0 Moderate solubility in polar solvents; employed in coordination chemistry
4-Dimethylamino-3,5-dinitrobenzoic acid 3-NO₂, 5-NO₂, 4-N(CH₃)₂ -COOH, -NO₂, -N(CH₃)₂ 53639-29-5 Enhanced electron-donating effects from dimethylamino group; used in spectroscopy
2-Nitroso-5-nitrotoluene 2-NO, 5-NO₂ -CH₃, -NO, -NO₂ 57610-10-3 Reactivity in electrophilic substitution; toluene backbone reduces acidity

Key Observations :

Substituent Effects: Nitroso vs. Nitro: The nitroso group (-NO) in the target compound may increase susceptibility to redox reactions compared to analogs with only nitro groups (-NO₂), as seen in 2-nitroso-5-nitrotoluene . Positional Isomerism: 2,4-Dinitro substitution (meta/para) contrasts with 2,5-dinitrobenzoic acid (ortho/para), altering electronic distribution and solubility.

Stability and Handling :

  • Nitrobenzoic acids (e.g., 4-nitrobenzoic acid) are chemically stable under recommended storage conditions . In contrast, nitroso-containing compounds may require protection from UV light and humidity due to higher reactivity .

Applications: While 3,4-dinitrobenzoic acid is utilized in coordination chemistry , the dimethylamino derivative (4-dimethylamino-3,5-dinitrobenzoic acid) serves as a spectroscopic probe . The target compound’s nitroso group could enable unique applications in catalysis or photoactive materials.

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